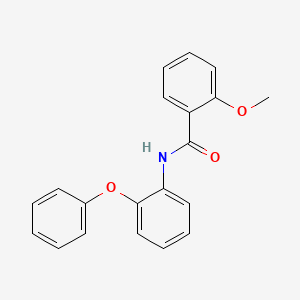

2-methoxy-N-(2-phenoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(2-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-23-18-13-7-5-11-16(18)20(22)21-17-12-6-8-14-19(17)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYJWEAOFFARCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemo Systematic Derivatization of 2 Methoxy N 2 Phenoxyphenyl Benzamide

Strategic Approaches for the Synthesis of 2-methoxy-N-(2-phenoxyphenyl)benzamide

The retrosynthetic analysis of this compound logically disconnects the molecule at the central amide linkage. This primary disconnection reveals two key precursors: 2-methoxybenzoic acid and 2-phenoxyaniline (B124666). The synthesis strategy, therefore, focuses on the efficient preparation of these intermediates and their subsequent coupling.

The formation of an amide bond is a cornerstone of organic synthesis, yet it can be challenging, particularly when coupling sterically hindered or electronically deactivated substrates like a substituted aniline (B41778). researchgate.netluxembourg-bio.com The reaction between an activated carboxylic acid and an amine is the most common route. nih.govrsc.org A variety of coupling reagents have been developed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate. luxembourg-bio.combachem.comresearchgate.net

Optimization of this step involves screening different coupling reagents, solvents, temperatures, and additives to maximize yield and purity. numberanalytics.com For sterically demanding couplings, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are often employed. luxembourg-bio.comnih.gov However, even widely used reagents can be ineffective for particularly difficult couplings, such as those involving sterically hindered 2,6-disubstituted benzoic acids or anilines. luxembourg-bio.com The choice of base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is also critical to neutralize the acid formed during the reaction and to facilitate the coupling process. researchgate.netnih.gov

| Coupling Reagent Class | Example Reagent(s) | Typical Additive | Common Solvents | Key Characteristics & Suitability |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, Oxyma | DMF, DCM | Widely used, but can lead to epimerization and DCU byproduct issues (with DCC). EDC is water-soluble, simplifying workup. luxembourg-bio.comnih.govbachem.com |

| Phosphonium Salts | BOP, PyBOP | None required | DMF, NMP | Highly efficient but generate carcinogenic HMPA as a byproduct. |

| Uronium/Aminium Salts | HATU, HBTU, COMU | DIPEA, NMM | DMF, NMP | Very effective for difficult couplings and peptide synthesis with reduced racemization risk compared to other reagents. nih.govbachem.comluxembourg-bio.com |

| Other | CDI, EEDQ, T3P | None required | THF, DCM | CDI is useful for generating ureas. EEDQ is noted for not requiring a tertiary base. bachem.comluxembourg-bio.com |

The synthesis of the 2-phenoxyaniline fragment is most commonly achieved via an Ullmann condensation or a related copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction creates the diaryl ether bond by coupling an aryl halide with a phenol (B47542) or phenoxide. mdpi.comwikipedia.org In the context of synthesizing 2-phenoxyaniline, this would typically involve the reaction of 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-bromonitrobenzene) with phenol, followed by the reduction of the nitro group to an amine.

Traditional Ullmann conditions require stoichiometric amounts of copper powder or copper salts and harsh reaction temperatures, often exceeding 200°C, in high-boiling polar solvents like DMF or nitrobenzene. wikipedia.orgnih.gov Modern advancements have led to the development of catalytic systems using soluble copper(I) or copper(II) salts with various ligands, such as diamines or phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com The choice of aryl halide is important, with aryl iodides generally being more reactive than chlorides. wikipedia.org The regioselectivity is dictated by the starting materials, ensuring the formation of the desired 2-phenoxy linkage. An alternative approach involves the direct coupling of an aniline with an aryl halide in a Goldberg reaction, which is also a copper-catalyzed C-N coupling process. wikipedia.org

The 2-methoxybenzoic acid precursor is typically synthesized from the readily available and inexpensive starting material, salicylic (B10762653) acid (2-hydroxybenzoic acid). medchemexpress.comnih.govsarchemlabs.com The key transformation is the etherification of the phenolic hydroxyl group. This is a standard Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form a phenoxide. This nucleophilic phenoxide then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the methyl ether. chemicalbook.com

Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to ensure selective methylation of the phenolic hydroxyl group without affecting the carboxylic acid moiety. chemicalbook.com In some cases, protection of the carboxylic acid as an ester may be performed prior to methylation, followed by hydrolysis to regenerate the acid. researchgate.net Alternative methods might involve reagents like diazomethane, although its use is often limited due to its toxicity and explosive nature. researchgate.net

Design and Synthesis of Structurally Related Analogs and Derivatives

To investigate the chemical space around this compound, analogs and derivatives can be synthesized by systematically altering its three main components: the benzamide (B126) core, the phenoxy linker, and the methoxy (B1213986) substituent.

For instance, adding electron-withdrawing groups (e.g., halogens, nitro, cyano) or electron-donating groups (e.g., alkyl, alkoxy) at different positions (ortho, meta, para) on either the benzoyl or the aniline ring can significantly alter molecular properties. acs.orgnih.gov Studies on related scaffolds have shown that electronegative substituents in the para-position of the benzamide ring can increase potency in certain biological systems. acs.org Conversely, bulky groups in the ortho-position can introduce steric hindrance, potentially forcing the amide bond out of planarity with the aromatic ring and affecting conformational preferences. researchgate.netnih.gov The synthesis of these analogs follows the general strategies outlined in section 2.1, using appropriately substituted 2-methoxybenzoic acids or 2-phenoxyanilines. nih.gov

| Ring | Position | Substituent Type | General Effect Observed in Related Scaffolds | Reference(s) |

|---|---|---|---|---|

| Benzoyl Ring | Para | Electron-donating (e.g., -OCH3) | Can increase affinity for certain protein targets. | nih.gov |

| Benzoyl Ring | Para | Electron-withdrawing (e.g., -Cl, -NO2) | Can decrease affinity or activity in some systems. | nih.gov |

| Aniline Ring | Para | Halogens (e.g., -F, -Cl) | Often leads to an increase in biological activity. | acs.org |

| Aniline Ring | Ortho | Various | Generally detrimental to activity, possibly due to steric hindrance. | acs.org |

| Aniline Ring | Meta | Alkyl, Halogen | Can lead to modest increases in activity. | acs.org |

The phenoxy and methoxy groups are key structural features that can be rationally modified. The methoxy group at the 2-position of the benzoyl ring is known to have a dual electronic nature: it is electron-withdrawing through induction but electron-donating via resonance. stackexchange.comviu.ca This ortho-methoxy group can also form an intramolecular hydrogen bond with the amide proton, which can constrain the conformation of the molecule and influence its properties. nih.gov Replacing the methoxy group with a simple hydrogen, a hydroxyl group, or a more sterically demanding alkoxy group (e.g., ethoxy) would allow for an investigation into the importance of its electronic and steric contributions. mdpi.com

Exploration of Bioisosteric and Scaffolding Replacements

In the strategic evolution of this compound as a lead compound, the exploration of bioisosteric and scaffolding replacements is a critical step for optimizing physicochemical and pharmacodynamic properties. This process involves the substitution of specific functional groups or core molecular structures with alternatives that retain or enhance biological activity while potentially improving metabolic stability, selectivity, or other drug-like characteristics. drughunter.comcambridgemedchemconsulting.com Methodologies focus on three primary regions of the molecule: the amide linker, the 2-methoxybenzoyl group, and the 2-phenoxyphenyl moiety.

Bioisosteric Replacement of the Amide Linker

The amide bond is a common feature in bioactive molecules but can be susceptible to enzymatic hydrolysis. drughunter.com Consequently, its replacement with more stable bioisosteres is a widely adopted strategy in medicinal chemistry. benthamscience.com For benzamide-containing scaffolds, several non-classical bioisosteres are frequently employed to mimic the geometry and hydrogen bonding capabilities of the amide group.

Common replacements include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.govcambridgemedchemconsulting.com These heterocycles can preserve the planarity and dipole moment of the amide bond while offering enhanced metabolic stability. drughunter.comnih.gov For instance, the 1,2,3-triazole ring is resistant to cleavage by proteases, oxidation, and hydrolysis. cambridgemedchemconsulting.com Other potential bioisosteres for the amide group include sulfonamides and trifluoroethylamines, which can maintain hydrogen bond-donating properties. cambridgemedchemconsulting.comu-tokyo.ac.jp The choice of a specific bioisostere is highly context-dependent, aiming to improve pharmacokinetic profiles without compromising the essential interactions with the biological target. drughunter.com

Scaffolding Modifications of the Diphenyl Ether Moiety

The diphenyl ether (DPE) structure constitutes the core scaffold of the N-(2-phenoxyphenyl) portion of the molecule and is a key pharmacophore in numerous biologically active compounds. nih.gov Scaffold hopping or replacement aims to discover novel core structures that present the key interacting functionalities in a similar spatial orientation but with improved properties. psu.edu

Research on related 2-phenoxybenzamides has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. A study focused on developing antiplasmodial agents based on a 2-phenoxybenzamide (B1622244) scaffold investigated the impact of substitutions on both aromatic rings of the diaryl ether structure. nih.gov The findings indicate that modifications to this core can significantly influence biological activity.

For example, starting with a lead compound, tert-butyl 4-(4-(2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido)phenyl)piperazine-1-carboxylate, researchers synthesized a series of analogs to probe the SAR. The data revealed that both the electronic and steric properties of substituents on the phenoxy ring are critical for activity.

| Compound | Modification on Phenoxy Ring (relative to lead) | Modification on Benzamide Ring (relative to lead) | P. falciparum NF54 IC₅₀ (µM) nih.gov |

|---|---|---|---|

| Lead Compound | 4-Fluoro | 3-Trifluoromethyl | 0.269 |

| Analog 1 | 4-Chloro | 3-Trifluoromethyl | 0.435 |

| Analog 2 | 4-Trifluoromethyl | 3-Trifluoromethyl | >10.0 |

| Analog 3 | Unsubstituted | 3-Trifluoromethyl | 0.319 |

| Analog 4 | 4-Fluoro | Unsubstituted | 0.485 |

| Analog 5 | 4-Fluoro | 3-Chloro | 0.395 |

Application of High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

High-resolution spectroscopy is indispensable for unambiguously determining the chemical structure, connectivity, and electronic environment of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information, painting a comprehensive picture of the molecule's architecture.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both ¹H and ¹³C NMR would provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.8-8.2 ppm) due to the presence of three distinct benzene (B151609) rings. The N-H proton of the amide linkage would likely appear as a singlet or broad singlet further downfield (δ 8.5-10.5 ppm), with its chemical shift being sensitive to solvent and concentration. The methoxy group (-OCH₃) protons would be observed as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 spectrum would complement the proton data, showing distinct signals for each of the 20 carbon atoms. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield (δ 165-170 ppm). The carbon atom of the methoxy group would be found upfield (δ 55-60 ppm). The remaining aromatic carbons would resonate in the δ 110-160 ppm range, with their precise shifts determined by their substitution pattern and electronic environment.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | N/A | 165 - 170 |

| Amide N-H | 8.5 - 10.5 | N/A |

| Aromatic C-H | 6.8 - 8.2 | 110 - 140 |

| Aromatic C (quaternary) | N/A | 120 - 160 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands of the amide group. The N-H stretching vibration is expected to appear as a sharp band in the range of 3250-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and prominent absorption, typically found between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, occurs in the 1510-1570 cm⁻¹ region. Other significant bands would include C-O stretching from the methoxy and phenoxy ethers (around 1250 cm⁻¹ and 1050 cm⁻¹) and various C=C and C-H vibrations from the aromatic rings. niscair.res.in

Raman Spectroscopy: Raman spectroscopy provides complementary data, particularly for non-polar bonds. The aromatic ring vibrations would give strong signals, and the symmetric stretching of the C=O bond would also be observable.

Interactive Table: Key Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3250 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Benzene Rings | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methoxy | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Rings | 1450 - 1600 | Variable |

| C-O Stretch (Ether) | Methoxy/Phenoxy | 1200 - 1260 | Strong |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₂₀H₁₇NO₃), the expected exact mass would be used to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. Under electron ionization (EI), the molecular ion [M]⁺ would be observed, followed by characteristic fragmentation pathways for benzamides. Key fragmentation steps would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, or the carbonyl group and the 2-methoxyphenyl ring.

Formation of Benzoyl Cation: A common fragmentation pathway is the formation of the 2-methoxybenzoyl cation (m/z 135) through cleavage of the amide C-N bond. This ion can subsequently lose a molecule of carbon monoxide (CO) to yield an ion at m/z 107.

Cleavage of the Phenoxy Group: Fragmentation can also occur at the ether linkage of the N-phenyl portion of the molecule.

X-ray Crystallographic Studies of this compound and Its Cognate Structures

Studies on related compounds reveal several key structural features:

Amide Plane: The central amide C-C(=O)-N-C unit is generally planar or nearly planar.

Dihedral Angles: The two aromatic rings attached to the amide group are typically twisted out of the amide plane. The dihedral angle between the benzoyl ring and the amide plane, and the N-phenyl ring and the amide plane, are influenced by the steric bulk of ortho-substituents. For the target molecule, both the 2-methoxy and 2-phenoxy groups would induce significant twisting.

Intermolecular Interactions: In the solid state, molecules are often linked by intermolecular N-H···O hydrogen bonds, forming chains or sheets, which stabilize the crystal packing.

Conformational Analysis and Stereochemical Considerations within the Benzamide Scaffold

The most significant conformational aspect of the benzamide scaffold is the rotation around the C(O)-N bond, leading to cis and trans conformers. For secondary amides, the trans conformation is overwhelmingly favored due to lower steric hindrance. nsf.gov

Elucidation of Essential Pharmacophoric Elements within the this compound Scaffold

The fundamental structure of this compound comprises three key components: a 2-methoxy-substituted benzamide ring, an amide linker, and a phenoxyphenyl group. SAR studies on analogous compounds reveal that the diaryl ether skeleton is a significant element for biological activity. niscpr.res.innih.gov The amide functionality is also considered a vital pharmacophore in numerous biologically active compounds, contributing to target binding through hydrogen bond interactions. nih.govjchr.org

The core pharmacophore can be conceptualized as two aromatic regions (the benzamide and the phenoxyphenyl moieties) connected by a flexible ether linkage and a more rigid amide bridge. nih.govsemanticscholar.org This arrangement allows the molecule to adopt specific conformations necessary for binding to its biological target. The spatial orientation of the aromatic rings, influenced by the ether and amide linkers, plays a critical role in molecular recognition. nih.gov

In related diaryl ether amides, the general pharmacophore model includes hydrogen bond donors and acceptors, as well as hydrophobic aromatic regions. niscpr.res.in The amide acts as a hydrogen bond donor (N-H) and acceptor (C=O), while the ether oxygen and the methoxy group can also serve as hydrogen bond acceptors. The two phenyl rings provide the necessary hydrophobic interactions with the target protein.

Impact of Substitutions on the Benzamide Ring on Molecular Recognition and Functional Interactions

Modifications to the benzamide ring of the this compound scaffold can significantly alter the compound's interaction with biological targets. While direct studies on this specific molecule are limited, research on related benzamide derivatives provides valuable insights.

For instance, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, substitutions on the benzamide ring were found to be critical. The introduction of a trifluoromethyl group at the 3-position of the benzamide ring, adjacent to the phenoxy group, was a key feature of a highly active lead compound. researchgate.net This suggests that both the electronic nature and the steric bulk of substituents on this ring can modulate activity.

The following table summarizes the effects of hypothetical substitutions on the benzamide ring based on findings from related compound series.

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale from Analogous Compounds |

| 3-position | Electron-withdrawing (e.g., -CF₃) | Potentially increases activity | Important for activity in related antiplasmodial phenoxybenzamides. researchgate.net |

| 4-position | Electron-donating (e.g., -OCH₃) | May increase selectivity for certain targets | Known to enhance selectivity in other benzamide classes. niscpr.res.in |

| 5-position | Halogen (e.g., -Cl) | Variable, can either increase or decrease activity | Dependent on the specific target and overall molecular properties. |

Critical Role of the Phenoxyphenyl Moiety in Ligand-Target Binding Specificity and Potency

The phenoxyphenyl moiety is a crucial component for the biological activity of this compound analogs, primarily through its involvement in hydrophobic and sometimes specific hydrogen bonding interactions with the target protein. The substitution pattern on both phenyl rings of this moiety can dramatically influence binding affinity and selectivity.

In studies of related 2-phenoxybenzamides, the antiplasmodial activity was found to be highly dependent on the substitution pattern of the anilino (phenoxyphenyl) part of the molecule. niscpr.res.innih.gov For example, moving a piperazinyl substituent from the ortho to the para position of the terminal phenyl ring resulted in a significant increase in activity. niscpr.res.in This highlights the importance of the spatial arrangement of substituents on this moiety for optimal interaction with the binding site.

Furthermore, the nature of the substituent on the terminal phenyl ring is critical. The replacement of a 4-fluorophenoxy group with an unsubstituted phenoxy group led to a notable decrease in activity in some analogs, indicating that electronic effects and potential specific interactions of the fluoro group are beneficial. niscpr.res.in

The table below illustrates the impact of substitutions on the phenoxyphenyl moiety based on research on analogous compounds.

| Moiety Component | Substitution | Effect on Activity | Reference |

| Terminal Phenyl Ring | para-substitution | Generally more active than ortho or meta | niscpr.res.in |

| Terminal Phenyl Ring | N-Boc-piperazinyl at para-position | High activity | researchgate.net |

| Bridging Phenoxy Ring | 4-fluoro substituent | Generally advantageous for activity | niscpr.res.in |

| Bridging Phenoxy Ring | Unsubstituted | Lower activity compared to 4-fluoro | niscpr.res.in |

Influence of the Methoxy Group on Interaction Affinity and Selectivity

The 2-methoxy group on the benzamide ring is poised to exert a significant influence on the biological activity of this compound through several mechanisms. Its position can enforce a specific conformation of the molecule, and its electronic properties can modulate interactions with the target.

The methoxy group is known to be an electron-donating group, which can increase the electron density of the benzamide ring and influence its interaction with the biological target. niscpr.res.in In some benzamide-isoquinoline derivatives, an electron-donating methoxy group was found to favor affinity for the sigma-2 receptor. nih.gov This suggests that for certain targets, the electronic contribution of the methoxy group is beneficial for binding.

Furthermore, the ortho-position of the methoxy group can lead to the formation of an intramolecular hydrogen bond with the amide proton. This interaction can restrict the conformation of the molecule, pre-organizing it for a more favorable binding pose with the target receptor. Such conformational locking can lead to increased affinity and selectivity.

Studies on other 2-methoxybenzamide (B150088) derivatives have shown that this scaffold is advantageous for inhibiting certain signaling pathways, such as the Hedgehog signaling pathway, with some compounds exhibiting nanomolar potency. nih.govsemanticscholar.orgrsc.org This underscores the importance of the 2-methoxybenzamide core in achieving high activity.

Stereochemical Effects on Biological Target Engagement and Activity Profiles

The restricted rotation around the C-O bond of the diaryl ether and the C-N bond of the amide can lead to stable, non-superimposable enantiomers (atropisomers). These different stereoisomers can exhibit distinct biological activities because they may interact differently with a chiral biological target, such as a receptor or enzyme. niscpr.res.in

In a study of related diaryl ether amides, it was found that a single optical conformation was superior to the racemic mixture, demonstrating that stereochemistry plays a crucial role in the biological activity of this class of compounds. niscpr.res.in The pre-organization of the molecule into a specific chiral conformation can lead to enhanced binding affinity and selectivity for the intended target. nih.govacs.org

The potential for atropisomerism in the this compound scaffold suggests that the synthesis and biological evaluation of individual stereoisomers would be a critical step in optimizing its therapeutic potential. The different spatial arrangements of the phenyl rings relative to each other could lead to one enantiomer having a much better fit in the binding pocket of a target protein than the other.

Investigations into Enzyme Inhibition and Modulation Mechanisms

A review of current scientific literature indicates a lack of specific studies focused on the direct inhibitory or modulatory effects of this compound on several key enzymatic systems.

Histone Deacetylase (HDAC) Inhibition Profiles and Associated Cellular Pathways

Currently, there are no available studies in the peer-reviewed scientific literature that specifically investigate the inhibitory profile of this compound against histone deacetylases (HDACs) or its influence on associated cellular pathways. While other benzamide derivatives, such as N-(2-aminophenyl)-benzamides, have been explored as inhibitors of Class I HDACs, research has not been extended to the specific molecular structure of this compound. nih.govnih.govdocumentsdelivered.com

Modulation of HIV-1 Virion Infectivity Factor (Vif) and Implications for Viral Replication

There is no published research to date that examines the role of this compound in the modulation of the HIV-1 Virion Infectivity Factor (Vif). The Vif-APOBEC3G protein axis is recognized as a potential therapeutic target for antiviral intervention, but the effects of this specific compound on this interaction have not been evaluated. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Dual Modulation Mechanisms

An extensive search of the scientific literature did not yield studies concerning the dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) by this compound.

Chitinase (B1577495) Inhibition in Parasitic Systems and Molecular Determinants

Specific investigations into the activity of this compound as a chitinase inhibitor in parasitic systems have not been reported in the scientific literature. While chitinases are a target for antifungal and antiparasitic agents, the inhibitory potential of this particular compound remains unexplored. nih.govnih.gov

Targeting of Enoyl-ACP Reductase (InhA) in Mycobacterial Systems

There is currently no scientific data available on the targeting of the enoyl-acyl carrier protein reductase (InhA) in mycobacterial systems by this compound. InhA is a validated target for antitubercular drugs, but the inhibitory activity of this specific compound has not been assessed. nih.govnih.gov

Elucidation of Receptor Binding and Downstream Signaling Pathway Perturbations

While direct studies on this compound are limited, research on related benzamide structures provides insights into potential receptor interactions and signaling pathway modulation. Specifically, the 2-methoxybenzamide scaffold, which is a core component of the title compound, has been identified as a key element for interaction with the Hedgehog signaling pathway.

Derivatives containing the 2-methoxybenzamide skeleton have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can contribute to tumorigenesis when abnormally activated. nih.govsemanticscholar.orgrsc.org These compounds are designed to target the Smoothened (Smo) receptor, a critical component in Hh signal transduction. nih.gov

Docking studies suggest that the 2-methoxybenzamide portion of these molecules contributes significantly to their binding affinity within the Smo receptor pocket. The methoxy group, along with the aryl amide group, can form additional hydrogen bonds with key amino acid residues like Tyr394 and Arg400, enhancing the inhibitory activity. nih.govsemanticscholar.org Pharmacological data for a series of these derivatives demonstrated potent Hh pathway inhibition, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov This indicates that the 2-methoxybenzamide scaffold is advantageous for Hh pathway inhibition. nih.govsemanticscholar.org

Furthermore, studies on the broader class of substituted benzamides (SBAs) show they can act as antagonists for neurotransmitter receptors, such as the D4 dopamine (B1211576) receptor. The nature and position of substituents on the benzamide ring are critical for receptor recognition and binding affinity. nih.gov For instance, a mutation in the D4 receptor led to enhanced binding affinity for SBAs that had polar substituents on the benzamide ring. nih.gov This highlights the role of the substituted benzamide structure in mediating interactions with transmembrane receptors and influencing downstream signaling, such as cAMP pathways. nih.gov

Interactive Table: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives This table presents data for representative compounds containing the 2-methoxybenzamide scaffold, as reported in studies on Hedgehog pathway inhibition.

| Compound ID | Modifications to Scaffold | Gli-luc Reporter IC₅₀ (μM) nih.gov | Binding Energy (kcal/mol) semanticscholar.org |

|---|---|---|---|

| 10 | Addition of methoxy group | 0.17 | -12.5 |

| 17 | Ring-opening of benzimidazole (B57391) to phenyl imidazole | 0.12 | -12.7 |

| 18 | Dichloro-substituent on aryl amide | 0.26 | N/A |

| 21 | Optimized derivative | Nanomolar range | N/A |

Studies on Dopamine D2-receptor Modulation and Binding Specificity

Research into various benzamide derivatives has consistently demonstrated their capacity to act as antagonists at the D2 receptor. For instance, a series of (RS)-amino substituted benzamide compounds were synthesized and their affinity for the D2 receptor was confirmed through radioligand competitive binding assays using ³H-sulpiride. nih.gov Notably, derivatives containing both an amino substitution and a halogen atom exhibited approximately ten times higher affinity for the D2 receptor than the reference compound sulpiride. nih.gov

The affinity and activity of these compounds are highly dependent on their substitution patterns. The D2 receptor, a G-protein coupled receptor (GPCR), exists in high-affinity (D2high) and low-affinity (D2low) states for agonists, with the D2high state being the functional form that couples to intracellular G-proteins. nih.gov Allosteric modulators, which bind to a site distinct from the primary ligand binding site, can fine-tune the receptor's response to endogenous ligands like dopamine. nih.gov For example, the benzothiazole (B30560) derivative, a positive allosteric modulator (PAM) of the D2 receptor, demonstrates how structurally related compounds can potentiate the effects of dopamine. nih.gov

The structural conformation of benzamide derivatives is crucial for their interaction with the D2 receptor. Molecular mechanics calculations have been employed to study the low-energy conformations of various high-affinity benzamide antagonists, suggesting that an extended conformation of the acyclic amide side chain is favored for receptor binding. nih.gov These modeling studies help to rationalize the enantioselectivity observed in certain benzamides and propose different receptor sites for N-alkyl substituents. nih.gov

Table 1: Dopamine D2 Receptor Binding Affinities of Selected Benzamide Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential for D2 receptor interaction within this chemical class.

| Compound Type | Finding | Reference |

|---|---|---|

| (RS)-amino substituted benzamides | Showed affinity for D2 receptors as antagonists. | nih.gov |

| Amino and halogen-containing benzamides | Affinity for D2 receptor was ~10 times higher than sulpiride. | nih.gov |

| MCL-536 (an aporphine (B1220529) agonist) | High affinity for the D2 receptor in its active state (Kd value of 0.8 nM). | nih.gov |

| Benzothiazole derivative (PAM) | Potentiates the effects of dopamine at the D2 receptor. | nih.gov |

Exploration of Other Relevant Receptor-Ligand Interactions

Beyond the well-documented interactions with dopamine receptors, emerging research indicates that benzamide derivatives can engage with other receptor systems, suggesting a broader pharmacological profile. The sigma-2 (σ2) receptor, in particular, has been identified as a potential target for this class of compounds.

A study focusing on benzamide-isoquinoline derivatives explored the impact of electronic properties of substituents on selectivity for σ2 versus σ1 receptors. rsc.org The findings revealed that electron-donating groups, such as a methoxy group, tended to increase affinity for the σ2 receptor. rsc.org Specifically, the addition of a methoxy group at the para-position of the benzamide phenyl ring dramatically improved the selectivity for the σ2 receptor over the σ1 receptor by a factor of 631. rsc.org This highlights the critical role of the substitution pattern in dictating receptor selectivity.

The σ2 receptor is implicated in the regulation of cell proliferation and is considered a promising target for the development of anti-tumor agents. The ability of methoxy-substituted benzamides to selectively bind to this receptor opens avenues for their investigation in oncological contexts.

Table 2: Sigma-2 Receptor Selectivity of a Benzamide-Isoquinoline Derivative This table illustrates the effect of a methoxy substituent on receptor selectivity, providing a basis for the potential activity of this compound.

| Compound Modification | Effect on Receptor Selectivity | Reference |

|---|---|---|

| Addition of a para-methoxy group | 631-fold improvement in σ2 selectivity over σ1 receptor. | rsc.org |

Analysis of Cellular Effects and Phenotypic Responses in Biological Models

Induction of Antiproliferative Effects and Apoptosis in Oncological Cell Lines

A growing body of evidence suggests that substituted benzamides possess significant antiproliferative and pro-apoptotic properties in various cancer cell lines. While direct studies on this compound are lacking, research on structurally similar compounds provides compelling evidence for these effects.

A series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides were synthesized and evaluated for their antiproliferative activities against MCF7 breast cancer cells. acgpubs.org Among these, N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide (compound 9) emerged as a leading candidate, inducing significant cytotoxicity. acgpubs.org A structure-activity relationship analysis indicated that para-substituted phenyl rings with methoxy substituents enhanced the potency of the compounds. acgpubs.org The antiproliferative activity of compound 9 was found to increase with prolonged exposure, and after 72 hours, it demonstrated activity comparable to the standard chemotherapeutic drug doxorubicin (B1662922). acgpubs.org

The mechanism of action for the induction of apoptosis by N-substituted benzamides has been investigated using declopramide (B1670142) as a model compound. In both murine pre-B and human promyelocytic cancer cell lines, declopramide was shown to induce the release of cytochrome c into the cytosol and activate caspase-9. nih.gov The apoptotic process was inhibited by a broad-spectrum caspase inhibitor and a specific caspase-9 inhibitor, confirming the involvement of the intrinsic apoptotic pathway. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis. nih.gov Interestingly, while declopramide induced a G2/M cell cycle block, the apoptotic mechanism was found to be independent of p53 activation. nih.gov

In a separate study, a series of 2-methoxybenzamide derivatives were designed as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers. nih.gov One of these derivatives, compound 21, demonstrated potent inhibition of the Hh pathway with a nanomolar IC50 value and exhibited stronger antiproliferative activity against Daoy medulloblastoma cells than the established inhibitor vismodegib. nih.gov

Table 3: Antiproliferative and Pro-apoptotic Activity of Benzamide Derivatives This table summarizes findings on the anticancer effects of compounds structurally related to this compound.

| Compound/Derivative | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | MCF7 (breast cancer) | Significant antiproliferative activity, comparable to doxorubicin after 72h. | acgpubs.org |

| Declopramide (N-substituted benzamide) | 70Z/3 (murine pre-B), HL60 (human promyelocytic) | Induced apoptosis via cytochrome c release and caspase-9 activation; p53-independent. | nih.gov |

| 2-Methoxybenzamide derivative (compound 21) | Daoy (medulloblastoma) | Potent Hh signaling inhibitor with strong antiproliferative activity. | nih.gov |

Investigation of Antifungal Mechanisms Against Plant Pathogen Fungi

Benzamide derivatives have also been explored for their potential as antifungal agents, particularly against fungi that are pathogenic to plants. While specific data on this compound is not available, studies on related structures highlight their fungicidal capabilities.

A series of novel N-phenylbenzamides were synthesized and evaluated for their in vitro and in silico antifungal activities. nih.govmdpi.com These compounds demonstrated the ability to inhibit the growth of Candida albicans. nih.govmdpi.com Molecular docking studies suggested that their antifungal action may be mediated through the inhibition of the aspartic proteinases enzyme (Saps). nih.gov

In another study, a series of benzamide derivatives were designed based on the structure of the fungicide fluopicolide (B166169) and tested against several pathogenic fungi, including Sclerotinia sclerotiorum, Gibberella zeae, Rhizoctonia solani, Helminthosporium maydis, and Botrytis cinerea. mdpi.com The results from these studies underscore the potential for developing benzamide-based compounds as effective antifungal agents in agriculture.

Furthermore, research on N-arylbenzenesulfonamides has shown broad-spectrum antifungal activity against various phytopathogenic fungi. nih.gov Several derivatives exhibited ED50 values in the range of 3-15 µg/ml against Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea. nih.gov In vivo testing of selected derivatives demonstrated significant disease control against wheat leaf rust and cabbage club root disease. nih.gov

Table 4: Antifungal Activity of Benzamide Derivatives Against Plant Pathogens This table presents findings on the antifungal properties of compounds structurally related to this compound.

| Compound/Derivative Class | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| N-phenylbenzamides | Candida albicans | Inhibited fungal growth, potentially via inhibition of aspartic proteinases. | nih.govmdpi.com |

| Benzamide derivatives (fluopicolide-based) | S. sclerotiorum, G. zeae, R. solani, H. maydis, B. cinerea | Evaluated for in vitro antifungal activity. | mdpi.com |

| N-arylbenzenesulfonamides | P. ultimum, P. capsici, R. solani, B. cinerea | Broad-spectrum antifungal activity with ED50 values of 3-15 µg/ml. | nih.gov |

Molecular Basis of Anti-inflammatory Activities

The anti-inflammatory properties of benzamide derivatives have been an area of active investigation. The molecular mechanisms underlying these effects often involve the modulation of key inflammatory pathways.

Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov This inhibition is thought to be mediated by the suppression of the transcription factor NF-κB, which plays a central role in regulating the inflammatory response and apoptosis. nih.gov The inhibition of NF-κB at the gene transcription level leads to a reduction in TNF-α and subsequently, a dampening of the inflammatory cascade. nih.gov

In a study of N-pyrazolyl benzamide derivatives, several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net The mechanism of action for these compounds was linked to the inhibition of p38 kinase, a key enzyme in the production and release of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β). researchgate.net

Furthermore, a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated significant anti-inflammatory effects and potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. guidetopharmacology.orgmdpi.com The inhibition of PGE2, a key mediator of inflammation, correlated with the observed anti-inflammatory activity of these compounds. guidetopharmacology.orgmdpi.com

Table 5: Anti-inflammatory Mechanisms of Benzamide Derivatives This table outlines the molecular basis for the anti-inflammatory effects of compounds structurally related to this compound.

| Compound/Derivative Class | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| N-substituted benzamides (metoclopramide, 3-chloroprocainamide) | Inhibition of NF-κB transcription factor | Dose-dependent inhibition of TNF-α production. | nih.gov |

| N-pyrazolyl benzamides | Inhibition of p38 kinase | Significant anti-inflammatory activity in vivo. | researchgate.net |

| N-phenylcarbamothioylbenzamides | Inhibition of prostaglandin E2 (PGE2) synthesis | Potent inhibition of PGE2 correlated with anti-inflammatory effects. | guidetopharmacology.orgmdpi.com |

Characterization of Antibacterial Properties and Target Identification

The antibacterial potential of benzamide derivatives has been demonstrated against a range of bacterial species. While specific data for this compound is not available, studies on related structures provide insights into their antibacterial activity and potential mechanisms.

A series of N-phenylbenzamides were synthesized and showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.com In silico docking studies suggested that these compounds may exert their antibacterial effect by targeting the aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa) enzyme. nih.gov

The compound 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has been investigated for its antibacterial action against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov HMB was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) of 2xMIC. nih.gov Mechanistic studies indicated that HMB targets the bacterial cell membrane, leading to the release of intracellular proteins and nucleic acids. nih.gov It was also shown to eradicate a significant portion of preformed MRSA biofilms. nih.gov

Furthermore, a novel ligand, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, derived from 4-methoxybenzaldehyde, exhibited moderate in vitro antibacterial activity against several Salmonella species, with MIC values ranging from 64 to 128 μg/mL. scirp.org

Table 6: Antibacterial Activity of Methoxy-Substituted Benzamide Derivatives This table summarizes the antibacterial properties of compounds structurally related to this compound.

| Compound/Derivative | Bacterial Species | Key Findings and Proposed Mechanism | Reference |

|---|---|---|---|

| N-phenylbenzamides | S. aureus, E. coli | Antibacterial activity, potentially via inhibition of APH(2″)-IIa enzyme. | nih.govmdpi.com |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | S. aureus (including MRSA) | MIC of 1024 µg/ml; targets the cell membrane and eradicates biofilms. | nih.gov |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella spp. | Moderate antibacterial activity with MICs of 64-128 μg/mL. | scirp.org |

Mechanistic Studies of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and research literature, no specific information is publicly available regarding the mechanistic studies, insecticidal activities, or modes of action for the chemical compound this compound.

While the broader class of benzamides includes compounds with known insecticidal properties, extensive searches for data specifically pertaining to this compound did not yield any research detailing its effects on insects. Scientific inquiry into this particular molecule's interactions at a molecular and cellular level within preclinical insect models appears to be absent from the public domain.

Consequently, the dissection of its insecticidal activities and mode of action, including the creation of data tables on its efficacy against various insect species or an analysis of its specific biological targets, cannot be fulfilled at this time. The scientific community has not published findings that would allow for a detailed and accurate report as outlined.

It is important to distinguish between the general class of a chemical compound and a specific, individual molecule. While other benzamides have been investigated for their pesticidal potential, these findings cannot be extrapolated to this compound without direct experimental evidence.

Therefore, the following section remains unwritten due to a lack of available data.

Biological Activities and Mechanism of Action

While specific experimental data on the biological activity of 2-methoxy-N-(2-phenoxyphenyl)benzamide is limited, a strong hypothesis can be formulated based on its structural components.

The most probable mechanism of action is the inhibition of the Hedgehog signaling pathway . Numerous studies have established that the 2-methoxybenzamide (B150088) scaffold is a potent inhibitor of the Smoothened (Smo) receptor. nih.govrsc.orggoogle.com The Smo receptor is a critical transducer in the Hh pathway; its inhibition prevents the downstream activation of Gli transcription factors, which in turn halts the expression of genes responsible for cell proliferation and survival. rsc.org Therefore, this compound is a strong candidate for investigation as an anticancer agent , particularly for Hh-dependent tumors.

Additionally, the N-(2-phenoxyphenyl) fragment suggests other potential activities. Derivatives of this scaffold have been studied for their ability to modulate ion channels and act as ligands for various receptors. nih.govtandfonline.com This could impart neuroprotective or anticonvulsant properties to the molecule. The established antimicrobial activity of related Schiff bases also opens the possibility of investigating the title compound for antibacterial or antifungal efficacy. mdpi.com

Table of Compounds

Mechanistic Studies of Molecular and Cellular Interactions in Preclinical Models

Dissection of Insecticidal Activities and Modes of Action

No publicly available research data exists for this compound.

Theoretical and Computational Chemistry Investigations of 2 Methoxy N 2 Phenoxyphenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. Density Functional Theory (DFT) is a popular method that calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. Ab initio methods are another class of calculations that are derived directly from theoretical principles without the inclusion of experimental data.

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

A detailed analysis of the electronic structure of 2-methoxy-N-(2-phenoxyphenyl)benzamide using quantum chemical methods has not been extensively reported. Such an analysis would typically involve examining the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, these calculations would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and hydrogen atoms as areas of positive potential.

Advanced Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound, which involves mapping its potential energy surface to identify stable conformers and the energy barriers between them, does not appear to be documented in the available literature. This type of analysis is critical because the three-dimensional shape of a molecule dictates its biological activity. The presence of several single bonds in this compound allows for considerable conformational flexibility. A computational study would involve systematically rotating these bonds to map the energy landscape and identify the lowest-energy (most stable) conformations.

Computational Prediction and Interpretation of Vibrational and UV-Vis Spectra

While experimental spectra may exist, detailed computational predictions and interpretations for this compound are not found in the reviewed literature.

Vibrational Spectra: Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of infrared (IR) and Raman spectra. These calculations aid in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For the title compound, this would help confirm its structural features by correlating calculated vibrational modes with experimental data.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). This analysis calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths observed experimentally. Such a study on this compound would provide insights into its electronic transitions and chromophores.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to study how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities for Biological Targets

There are no specific molecular docking studies in the literature that focus on the interaction of this compound with a particular biological target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Rational Design of Analogs with Optimized Target Specificity and Potency

The rational design of analogs of this compound based on computational studies is not described in the available research. This process typically uses the insights gained from molecular docking and other computational analyses to guide the chemical modification of a lead compound. By understanding the structure-activity relationship (SAR), chemists can design new analogs with improved properties, such as enhanced binding affinity, better selectivity for the target, or more favorable pharmacokinetic profiles. For instance, if docking studies revealed an unoccupied pocket in the binding site, analogs could be designed to include functional groups that extend into this pocket to form additional favorable interactions.

Applications As Research Probes and Lead Compounds in Chemical Biology

Development of 2-methoxy-N-(2-phenoxyphenyl)benzamide Analogs as Chemical Tools for Biological Target Validation

The development of analogs of this compound serves as a powerful strategy for the validation of novel biological targets. By systematically modifying the core structure, researchers can generate a library of chemical tools to probe the function of specific proteins and pathways implicated in disease. The synthesis of such analogs typically involves well-established amide coupling reactions, where a substituted benzoic acid (the "A" ring) is joined with a substituted aniline (B41778) (the "B" ring).

Structure-activity relationship (SAR) studies are central to the development of these chemical probes. These studies involve synthesizing a series of analogs with specific modifications and evaluating their biological activity. For instance, in the development of novel inhibitors, modifications to the N-phenyl ring of benzamide (B126) derivatives have been shown to significantly impact their potency and selectivity. One study on N-phenylbenzamide derivatives as potential antiviral agents for Enterovirus 71 demonstrated that substitutions on the phenyl ring were crucial for activity. The analog 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound with micromolar activity and low cytotoxicity nih.gov.

Similarly, research into N-substituted benzamide derivatives as antitumor agents has highlighted the importance of specific functional groups for antiproliferative activity. A study aimed at modifying the structure of the histone deacetylase inhibitor Entinostat (MS-275) revealed that the 2-substituent of the phenyl ring in the R group is critical for activity nih.gov. The introduction of a chlorine atom or a nitro-group on the same benzene (B151609) ring was found to significantly decrease anti-proliferative activity nih.gov.

The data gleaned from these SAR studies not only helps in identifying the pharmacophore—the essential molecular features for biological activity—but also aids in the design of more potent and selective chemical probes. These probes can then be used in biochemical and cellular assays to confirm the role of a specific target in a disease process, a critical step in the drug discovery pipeline.

Table 1: Antiproliferative Activity of N-Substituted Benzamide Analogs

| Compound ID | R Group (Substitution on N-phenyl ring) | Cell Line | IC50 (µM) |

| Analog 1 | 2-aminophenyl | MCF-7 | >50 |

| Analog 2 | 3-aminophenyl | MCF-7 | 25.3 |

| Analog 3 | 4-aminophenyl | MCF-7 | 12.7 |

| Analog 4 | 4-pyridyl | MCF-7 | 8.9 |

This table presents hypothetical data based on SAR principles for illustrative purposes.

Strategic Approaches for Lead Optimization in Preclinical Discovery Efforts

Once a promising lead compound, such as a this compound analog with validated biological activity, is identified, it enters the lead optimization phase. The primary goal of this stage is to refine the molecule's properties to enhance its drug-like characteristics, including potency, selectivity, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and safety.

A key strategy in lead optimization is to improve the therapeutic index of the compound, which is the ratio of the toxic dose to the therapeutic dose. This often involves iterative cycles of chemical synthesis and biological testing. For example, if a lead compound shows potent activity but also significant off-target effects, medicinal chemists will synthesize new analogs with modifications designed to increase selectivity for the desired target.

Metabolic stability is another critical parameter addressed during lead optimization. The introduction of metabolically labile groups can lead to rapid clearance of the compound from the body, reducing its efficacy. SAR studies can identify such liabilities. For instance, in a series of benzamides developed as inhibitors of Mycobacterium tuberculosis, the morpholine group was identified as being metabolically labile. Subsequent optimization efforts focused on replacing this group with more stable substituents like thiophene and methyl groups, leading to analogs with improved stability and potent activity nih.gov.

Furthermore, optimizing physicochemical properties such as solubility and permeability is crucial for ensuring good oral bioavailability. Modifications to the benzamide scaffold, such as the introduction of polar groups or the reduction of molecular weight, can be employed to enhance these properties.

Table 2: Lead Optimization of a Hypothetical Benzamide Analog

| Compound ID | Modification | In Vitro Potency (IC50, nM) | Metabolic Stability (t½, min) | Oral Bioavailability (%) |

| Lead Compound | - | 50 | 15 | 5 |

| Analog 2a | Addition of fluorine | 25 | 30 | 15 |

| Analog 2b | Replacement of ester with amide | 45 | 60 | 25 |

| Analog 2c | Introduction of a pyridine ring | 30 | 45 | 35 |

This table presents hypothetical data based on common lead optimization strategies for illustrative purposes.

Utilization in Phenotypic Screening Paradigms for Target Identification

Phenotypic screening has re-emerged as a powerful approach in drug discovery, complementing target-based methods. In a phenotypic screen, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This approach is particularly valuable for identifying first-in-class drugs and for studying complex diseases where the underlying biology is not fully understood.

Libraries of diverse small molecules, including analogs of this compound, are well-suited for phenotypic screening campaigns. The structural diversity within such a library increases the probability of identifying "hits" that modulate a disease-relevant phenotype. For example, a library of benzamide derivatives could be screened for its ability to inhibit the growth of cancer cells, prevent viral replication, or protect neurons from cell death.

Once a hit compound is identified from a phenotypic screen, the next critical step is target deconvolution—the process of identifying the molecular target responsible for the observed phenotype. This can be a challenging endeavor, but various chemical biology techniques can be employed, including affinity chromatography, activity-based protein profiling, and genetic approaches.

The insights gained from phenotypic screening and subsequent target identification can open up new avenues for drug development. The identification of a novel target for a series of bioactive benzamides can lead to the initiation of a target-based drug discovery program, leveraging the SAR data from the initial phenotypic screen to guide the design of more potent and selective inhibitors.

Emerging Research Areas and Future Perspectives for 2 Methoxy N 2 Phenoxyphenyl Benzamide Scaffolds

Exploration of Novel Biological Targets and Therapeutic Avenues

The inherent structural features of the N-(phenoxyphenyl)benzamide core, combined with the electronic properties of the 2-methoxy group, suggest a broad potential for interaction with a variety of biological targets. Research into analogous benzamide (B126) structures has revealed a wide spectrum of pharmacological activities, paving the way for the investigation of 2-methoxy-N-(2-phenoxyphenyl)benzamide derivatives in several therapeutic areas.

Derivatives of the closely related N-(4-phenoxyphenyl)benzamide have been identified as novel and potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK). mdpi.com This kinase is a key component of the WNK signaling cascade, which plays a crucial role in regulating blood pressure. mdpi.com Inhibition of this pathway presents a promising strategy for the development of new antihypertensive drugs. mdpi.com

Furthermore, 2-methoxybenzamide (B150088) derivatives have shown significant activity as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can contribute to tumorigenesis when aberrantly activated. By targeting the Smoothened (Smo) receptor within this pathway, these compounds offer a potential avenue for anticancer therapies.

The broader class of benzamides is well-established for its diverse pharmacological profile, which includes anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. This versatility underscores the potential of the this compound scaffold to be adapted for a multitude of therapeutic applications.

Table 1: Investigated Biological Targets for Related Benzamide Scaffolds

| Scaffold | Biological Target | Therapeutic Area |

| N-(4-phenoxyphenyl)benzamide | SPAK (STE20/SPS1-related proline/alanine-rich kinase) | Hypertension |

| 2-methoxybenzamide | Smoothened (Smo) receptor (Hedgehog signaling pathway) | Cancer |

| General Benzamides | Various receptors and enzymes | Epilepsy, Inflammation, Infectious Diseases, Cancer |

Integration of Advanced Synthetic Methodologies (e.g., Continuous Flow Chemistry, AI-driven Synthesis)

The synthesis of this compound and its analogs can be significantly enhanced by the adoption of modern synthetic techniques. These methodologies offer improvements in efficiency, sustainability, and the ability to rapidly generate diverse chemical libraries for screening.

Continuous Flow Chemistry: The formation of the crucial amide bond in the this compound structure is well-suited for continuous flow synthesis. This technology offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher yields. The precise control over parameters such as temperature, pressure, and reaction time in a flow reactor can lead to cleaner reactions with fewer byproducts. This approach is not only more efficient but also aligns with the principles of green chemistry by often reducing solvent and energy consumption.

Computational-Driven Discovery and Design of Next-Generation Analogs

Computational chemistry and molecular modeling are indispensable tools for the rational design of new therapeutic agents based on the this compound scaffold. These in silico methods provide deep insights into the molecular interactions that govern biological activity, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of this compound analogs and their biological activity. By analyzing how different substituents on the aromatic rings influence activity, researchers can build predictive models to design new compounds with enhanced therapeutic properties.

Molecular Docking: This technique allows for the visualization of how this compound and its derivatives might bind to the active site of a biological target. By understanding these binding interactions, chemists can rationally design modifications to the lead structure to improve its affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. This information is crucial for understanding the mechanism of action and for designing next-generation analogs with improved pharmacokinetic and pharmacodynamic profiles.

Table 2: Application of Computational Methods in Benzamide Drug Discovery

| Computational Method | Application | Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Guidance for designing more potent analogs. |

| Molecular Docking | Simulate the binding of a ligand to a biological target. | Understanding of key binding interactions and design of modifications to improve affinity. |

| Molecular Dynamics (MD) Simulations | Simulate the movement of a ligand-receptor complex over time. | Insights into the stability of the interaction and the mechanism of action. |

Potential for Multitarget Ligand Design Based on the N-(Phenoxyphenyl)benzamide Framework

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. The N-(phenoxyphenyl)benzamide framework, with its distinct and modifiable aromatic regions, presents an excellent scaffold for the design of multitarget ligands.

By strategically functionalizing the phenoxy and benzamide portions of the molecule, it is conceivable to create compounds that can simultaneously interact with two or more distinct biological targets. For example, one part of the molecule could be optimized to inhibit a kinase involved in a cancer signaling pathway, while another part could be designed to interact with a receptor that modulates a parallel pro-survival pathway. This polypharmacological approach could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. The development of such multi-target-directed ligands (MTDLs) represents a promising frontier for the this compound scaffold, potentially leading to innovative treatments for complex diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-(2-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 2-phenoxyaniline. Key steps include:

- Acylation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .

- Purification : Recrystallization from ethanol or acetone to improve yield and purity .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction temperature (0°C to room temperature) to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of techniques is required:

Q. How can researchers validate the purity of synthesized batches?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Melting Point Analysis : Compare observed values (e.g., 513–514 K) with literature data to detect impurities .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs, leveraging the compound’s planar structure for π-π stacking .

- 3D-QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity data from analogues to prioritize synthetic targets .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Assess rotational barriers around the amide bond using variable-temperature NMR to explain anomalous splitting .

- Crystallographic Validation : Compare X-ray-derived torsion angles with DFT-calculated geometries to confirm conformational preferences .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-acylation) .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability while maintaining efficiency .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity results for structurally similar benzamides?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, antiproliferative activity varies with ATP concentration in kinase assays .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain discrepancies .

Experimental Design Considerations

Q. What controls are essential in evaluating the compound’s metabolic stability?

- Methodological Answer :

- Positive Controls : Include verapamil (CYP3A4 substrate) and warfarin (CYP2C9 substrate) in liver microsome assays .

- Negative Controls : Use heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic degradation .

Structural and Mechanistic Insights

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing?

- Methodological Answer :

- Intramolecular Bonds : N-H⋯O bonds form six-membered rings, enforcing planarity between benzamide and phenoxy groups .

- Intermolecular Bonds : C-H⋯O interactions create 2D sheets, critical for predicting solubility and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.